molecular formula C15H12ClNO2 B1620724 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide CAS No. 465514-76-5

4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide

Cat. No.: B1620724
CAS No.: 465514-76-5
M. Wt: 273.71 g/mol
InChI Key: ODDULGJHVCGLBN-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide is an organic compound with the molecular formula C15H12ClNO2 It is a benzamide derivative, characterized by the presence of a chlorophenyl group and an oxoethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloroacetophenone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final benzamide product .

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Comparison

4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an oxoethyl group. These features contribute to its distinct chemical and biological properties compared to other benzamide derivatives. For instance, the presence of the oxoethyl group may enhance its reactivity in certain chemical reactions, while the chlorophenyl group can influence its biological activity .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-13-7-5-11(6-8-13)14(18)9-10-1-3-12(4-2-10)15(17)19/h1-8H,9H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDULGJHVCGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384963
Record name 4-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-76-5
Record name 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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